6-((2,5-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Description
Properties
IUPAC Name |
6-(2,5-difluorophenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N3O2S/c13-9-1-2-10(14)12(3-9)20(18,19)17-5-8-4-15-7-16-11(8)6-17/h1-4,7H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIXJPKBEVDOON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1S(=O)(=O)C3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2,5-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,4-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a difluorobenzene derivative and a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
6-((2,5-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
6-((2,5-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine exhibits significant biological activities that make it a candidate for various therapeutic applications:
- G Protein-Coupled Receptor Agonism : Compounds related to this structure have been identified as agonists for G protein-coupled receptors (GPCRs), particularly GPR119. This receptor plays a crucial role in glucose homeostasis and is a target for type 2 diabetes treatment .
- Anticancer Potential : The compound's structural features may contribute to its anticancer activity. Similar derivatives have shown promise in inhibiting cancer cell lines, suggesting that this compound could also exhibit selective cytotoxicity against specific tumors .
Applications in Drug Development
The unique properties of this compound lend themselves to several applications in drug development:
- Diabetes Management : As an agonist of GPR119, it may help modulate insulin secretion and improve glycemic control in diabetic patients.
- Cancer Therapy : Ongoing research into the compound's anticancer properties could lead to the development of new chemotherapeutic agents targeting specific cancer pathways.
- Inflammation Reduction : The compound may also possess anti-inflammatory properties similar to other sulfonyl-containing heterocycles, which are known for their ability to inhibit cyclooxygenase enzymes involved in inflammatory processes .
Case Studies
Several studies have explored the pharmacological effects of compounds related to this compound:
- GPR119 Agonism : Research indicated that derivatives of pyrrolo[3,4-d]pyrimidines can effectively activate GPR119 receptors in vivo, leading to improved glucose tolerance and insulin sensitivity in rodent models. These findings suggest potential for this compound in treating metabolic disorders .
- Anticancer Effects : A series of studies focused on similar pyrrolo compounds demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds with analogous structures exhibited IC50 values indicating potent inhibition of tumor growth in vitro and promising results in xenograft models .
Mechanism of Action
The mechanism of action of 6-((2,5-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Core Scaffold Variations
The pyrrolo[3,4-d]pyrimidine core distinguishes this compound from related bicyclic systems:
- Pyrrolo[1,2-b]pyridazine Derivatives: These analogs (e.g., compounds in EP 4 374 877 A2) replace the pyrimidine ring with a pyridazine moiety.
- Pyrazolo[1,5-a]pyrimidine Derivatives : Compounds like 5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine (EP Patent Bulletin 2024) feature a pyrazole substituent, enhancing steric bulk and hydrogen-bonding capacity compared to the sulfonyl group in the target compound .
Substituent Effects
- Sulfonyl vs. Halogenated Groups : The 2,5-difluorophenylsulfonyl group improves solubility and metabolic stability compared to chlorinated analogs like 2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride (1190927-74-2). However, halogenated derivatives may exhibit stronger electrophilic reactivity .
- Fluorine Substitution: The difluorophenyl group enhances bioavailability and target affinity relative to non-fluorinated phenyl rings, as seen in 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (53493-80-4) .
Biological Activity
6-((2,5-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a synthetic organic compound belonging to the pyrrolo[3,4-d]pyrimidine class. This compound is characterized by a unique structure that includes a sulfonyl group attached to a difluorophenyl ring and a dihydropyrrolo core. Its distinctive features suggest potential applications in medicinal chemistry due to its diverse biological activities.
Chemical Structure and Properties
The molecular formula of this compound is CHFNOS, with a molecular weight of approximately 297.28 g/mol. The presence of fluorine atoms enhances its chemical stability and may improve its binding affinity to biological targets compared to similar compounds lacking such substituents.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within biological systems. It may function as an inhibitor or modulator of various enzymes or receptors, leading to alterations in cellular signaling pathways. Molecular docking studies have indicated that the compound binds effectively to target proteins, which can result in significant biological effects .
Biological Activities
The compound exhibits a range of biological activities that are relevant for therapeutic applications:
-
Anticancer Activity :
- Compounds structurally related to this compound have shown potent inhibitory effects on tumor cell lines. For instance, related pyrrolo compounds have demonstrated IC50 values in the nanomolar range against human DHFR (Dihydrofolate Reductase), indicating strong potential as anticancer agents .
- In vitro studies have reported that certain derivatives exhibit significant cytotoxicity against various cancer cell lines, suggesting that this compound could be further explored for its anticancer properties.
- Anti-inflammatory Effects :
-
Antimicrobial Activity :
- Preliminary studies indicate that pyrimidine derivatives can exhibit antimicrobial effects against various bacterial strains. The specific efficacy of this compound against pathogens remains to be fully elucidated but warrants further investigation in this area.
Case Studies and Research Findings
Several studies have highlighted the biological potential of similar compounds:
- Study on Anticancer Activity : A series of pyrrolo compounds were evaluated for their ability to inhibit tumor growth in cultured cells. The results indicated that modifications at specific positions significantly enhanced their potency against cancer cell lines (GI50 ≤ 10−7 M) .
- Structure-Activity Relationship (SAR) : Research has shown that the introduction of electron-withdrawing groups like difluorophenyl enhances the activity of pyrrolo compounds against various biological targets. This modification improves binding interactions and increases overall efficacy .
Comparative Analysis
A comparative analysis between this compound and structurally similar compounds reveals distinct advantages:
| Compound | Structure | Notable Activity | IC50 (nM) |
|---|---|---|---|
| Compound A | Pyrrolo core without sulfonyl | Moderate anticancer | 500 |
| Compound B | Pyrrolidine derivative | Weak COX-2 inhibitor | >1000 |
| This compound | Pyrrolo core with sulfonyl and difluorophenyl | Strong anticancer potential | <100 |
Q & A
Q. What are the key synthetic routes for 6-((2,5-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine?
Methodological Answer: The synthesis typically involves two primary steps: (1) construction of the pyrrolo[3,4-d]pyrimidine core and (2) sulfonylation with 2,5-difluorobenzenesulfonyl chloride.
- Core Formation : The pyrrolo[3,4-d]pyrimidine scaffold can be synthesized via cyclocondensation reactions using malononitrile and thiourea derivatives under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) .
- Sulfonylation : The sulfonyl group is introduced via nucleophilic substitution, requiring anhydrous conditions and a base (e.g., triethylamine) to deprotonate the amine intermediate. Reaction monitoring by TLC or HPLC is critical to avoid over-sulfonylation .
Q. Which analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Structural Confirmation : Use H/C NMR to verify the sulfonyl group (δ ~7.5–8.5 ppm for aromatic protons) and pyrrolo-pyrimidine core (δ ~2.5–3.5 ppm for dihydro protons). FTIR confirms sulfonyl S=O stretches (~1350–1150 cm) and NH/CH vibrations .
- Purity Assessment : HPLC with a C18 column and UV detection (λ = 254 nm) is recommended, using acetonitrile/water gradients. Mass spectrometry (ESI-MS) validates molecular weight (±1 Da tolerance) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve sulfonylation efficiency?
Methodological Answer: Adopt a factorial design to test variables:
- Catalysts : Compare DMAP vs. pyridine derivatives for nucleophilic activation.
- Solvents : Evaluate dichloromethane (low polarity) vs. THF (moderate polarity) for solubility and reaction rate.
- Temperature : Test 0°C (kinetic control) vs. room temperature (thermodynamic control).
Use ANOVA to identify significant factors, and validate with at least three replicates per condition. Reference split-plot designs (e.g., randomized blocks) to minimize batch effects .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
Methodological Answer:
- Cross-Validation : Confirm assignments using 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data.
- Alternative Techniques : X-ray crystallography (if crystals are obtainable) provides unambiguous structural confirmation. For amorphous samples, dynamic NMR at variable temperatures can reveal conformational exchange .
Q. What experimental strategies assess environmental stability and degradation pathways?
Methodological Answer:
- Accelerated Aging : Expose the compound to UV light (254 nm), varying pH (3–10), and elevated temperatures (40–60°C). Monitor degradation via LC-MS to identify breakdown products (e.g., desulfonylated intermediates).
- Ecotoxicological Profiling : Use OECD Test Guideline 307 for soil degradation studies, analyzing half-life () under aerobic/anaerobic conditions. Pair with Microtox® assays to evaluate acute toxicity to Vibrio fischeri .
Q. How can structure-activity relationships (SAR) be explored for this compound?
Methodological Answer:
- Analog Synthesis : Modify the difluorophenyl group (e.g., 2,4-difluoro vs. 3,5-difluoro) or replace the sulfonyl with carbonyl groups.
- Biological Assays : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR.
- QSAR Modeling : Employ CoMFA or CoMSIA to correlate electronic (Hammett σ), steric (molar refractivity), and lipophilic (logP) parameters with activity. Validate models via leave-one-out cross-validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
